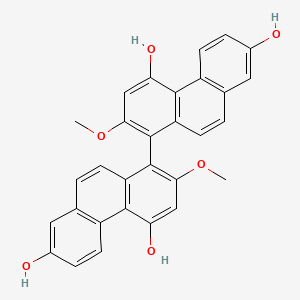

Monbarbatain A

Beschreibung

Eigenschaften

Molekularformel |

C30H22O6 |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

8-(4,7-dihydroxy-2-methoxyphenanthren-1-yl)-7-methoxyphenanthrene-2,5-diol |

InChI |

InChI=1S/C30H22O6/c1-35-25-13-23(33)27-19-9-5-17(31)11-15(19)3-7-21(27)29(25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)24(34)14-26(30)36-2/h3-14,31-34H,1-2H3 |

InChI-Schlüssel |

RBVCTUJCRSUBKB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O)C4=C(C=C(C5=C4C=CC6=C5C=CC(=C6)O)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a highly effective anti-cancer agent, is a complex diterpenoid natural product.[1] Its discovery and subsequent development represent a landmark in the field of natural product chemistry and cancer therapy. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of paclitaxel, with a focus on the experimental methodologies and quantitative data that have been pivotal in its journey from a crude plant extract to a life-saving therapeutic.

Discovery and Initial Screening

The story of paclitaxel began in the early 1960s as part of a large-scale plant screening program initiated by the U.S. National Cancer Institute (NCI) to identify natural products with anticancer activity.[1][2] In 1962, botanist Arthur S. Barclay collected bark from the Pacific yew tree, Taxus brevifolia, in a forest in Washington state.[2][3] Two years later, in 1964, Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute (RTI) in North Carolina discovered that extracts from this bark exhibited significant cytotoxic activity against cancer cells.[1][3] The active compound was isolated in 1966 and its structure was elucidated and published in 1971 by Wall and Wani, who named it "taxol".[4][5] The generic name was later changed to paclitaxel.[6]

Experimental Protocols: Isolation and Purification

The initial isolation of paclitaxel from the bark of Taxus brevifolia was a challenging process due to the compound's low abundance and the presence of numerous other related taxanes.[7] The yield of paclitaxel from the bark is very low, ranging from 0.0075% to 0.069% of the dry weight.[7][8][9]

Extraction

A common method for the initial extraction of paclitaxel from dried, ground Taxus brevifolia bark involves solvent extraction.

Protocol: Solvent Extraction of Paclitaxel

-

Maceration: The ground bark is macerated with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24 hours).[8][10] The process is often repeated to ensure maximum extraction efficiency.

-

Concentration: The combined alcoholic extracts are concentrated under reduced pressure to a smaller volume.[10]

-

Liquid-Liquid Partitioning: The concentrated extract is then partitioned between an organic solvent (e.g., dichloromethane or chloroform) and water to separate the lipophilic taxanes from water-soluble impurities.[10][11]

-

Drying: The organic phase containing the crude taxane mixture is dried over a drying agent (e.g., sodium sulfate) and the solvent is evaporated to yield a crude extract.

Purification

The crude extract contains a complex mixture of taxanes, including paclitaxel, cephalomannine, and baccatin III.[7] Purification is typically achieved through a series of chromatographic steps.

Protocol: Chromatographic Purification of Paclitaxel

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel.[12][13] Elution is performed with a gradient of non-polar to polar solvents (e.g., hexane-acetone or chloroform-methanol).[14] Fractions are collected and monitored for the presence of paclitaxel using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Florisil Chromatography: Fractions enriched in paclitaxel may be further purified by chromatography on Florisil, a magnesium silicate adsorbent.[14]

-

Reverse-Phase Chromatography: High-performance liquid chromatography (HPLC) using a reverse-phase column (e.g., C18) is a crucial step for obtaining high-purity paclitaxel.[10][15] A common mobile phase is a mixture of acetonitrile and water.[16]

-

Crystallization: The purified paclitaxel is often crystallized from a suitable solvent system (e.g., methanol-water) to yield a highly pure, crystalline solid.[14]

Quantitative Data

The yield of paclitaxel from natural sources is a critical factor in its production. The following tables summarize key quantitative data related to its isolation.

| Parameter | Value | Reference |

| Source Material | Bark of Taxus brevifolia | [1][3] |

| Initial Discovery of Cytotoxicity | 1964 | [1][3] |

| Structure Elucidation | 1971 | [4] |

Table 1: Key Milestones in the Discovery of Paclitaxel

| Extraction Method | Yield (% of dry bark weight) | Reference |

| Solvent Extraction & Multi-Step Chromatography | 0.004% - 0.01% | [11] |

| Improved Chromatographic Procedures | 0.02% - 0.06% | [7] |

| Reported Range from Various Taxus Species | 0.0001% - 0.069% | [8][9] |

Table 2: Reported Yields of Paclitaxel from Taxus brevifolia Bark

Mechanism of Action: Signaling Pathways

The anticancer activity of paclitaxel stems from its unique mechanism of action. It was Susan B. Horwitz at the Albert Einstein College of Medicine who, in 1979, discovered that paclitaxel's cytotoxic effect is due to its ability to stabilize microtubules, rather than causing their disassembly like other anti-mitotic agents.[2] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis.[17][18]

Microtubule Stabilization and Mitotic Arrest

Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[19][20] This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[18][20] The resulting hyper-stabilized microtubules are dysfunctional and interfere with the formation of the mitotic spindle during cell division.[21] This leads to an arrest of the cell cycle at the G2/M phase.[22][23]

Caption: Paclitaxel-induced G2/M cell cycle arrest workflow.

Induction of Apoptosis

The prolonged arrest in the G2/M phase triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[3] Several signaling pathways have been implicated in paclitaxel-induced apoptosis.

-

JNK Pathway: Paclitaxel can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of apoptosis.[1][3]

-

PI3K/Akt Pathway: Paclitaxel has been shown to suppress the pro-survival PI3K/Akt signaling pathway.[4][6]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. Paclitaxel can modulate the expression of these proteins to favor apoptosis.[4]

-

Caspase Activation: The execution phase of apoptosis is mediated by a family of proteases called caspases. Paclitaxel treatment leads to the activation of initiator and effector caspases.[4]

Caption: Signaling pathways leading to paclitaxel-induced apoptosis.

Conclusion

The discovery and isolation of paclitaxel exemplify the power of natural product screening in identifying novel therapeutic agents. The intricate process of its purification and the elucidation of its unique mechanism of action have not only provided a powerful tool in the fight against cancer but have also significantly advanced our understanding of microtubule dynamics and cell cycle regulation. Continued research into the complex signaling pathways modulated by paclitaxel will undoubtedly pave the way for the development of even more effective and targeted cancer therapies.

References

- 1. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]

- 3. stemcell.com [stemcell.com]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Tissue-Specific Paclitaxel in Himalayan Yew Using HPTLC-Densitometric Analysis, Assessment of Toxicological Activity, and Tissue-Specific Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brieflands.com [brieflands.com]

- 11. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 12. jsaer.com [jsaer.com]

- 13. wjpmr.com [wjpmr.com]

- 14. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 15. Development of High Performance Liquid Chromatography for Paclitaxel Purification from Plant Cell Cultures -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]

- 16. A Potent and Safer Anticancer and Antibacterial Taxus-Based Green Synthesized Silver Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vitro Efficacy of Paclitaxel on MCF-7 Human Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro effects of Paclitaxel on the MCF-7 human breast cancer cell line. The document details the cytotoxic and apoptotic effects of Paclitaxel, outlines the key signaling pathways involved, and provides detailed experimental protocols for the cited methodologies.

Core Findings: Data Summary

Paclitaxel demonstrates significant dose-dependent cytotoxic and pro-apoptotic effects on MCF-7 cells. The compound induces cell cycle arrest, primarily at the G2/M phase, and triggers apoptosis through the modulation of key signaling pathways. A summary of the quantitative data from various studies is presented below for comparative analysis.

Table 1: Cytotoxicity of Paclitaxel on MCF-7 Cells (IC50 Values)

| Treatment Duration | IC50 Value | Reference |

| 24 hours | 7.5 nM | [1] |

| 48 hours | 1 µM (for 50% viability) | |

| 72 hours | 3.5 µM | [2] |

| Not Specified | 12.5 nmol/L | [3] |

Table 2: Apoptotic Effects of Paclitaxel on MCF-7 Cells

| Paclitaxel Concentration | Treatment Duration | Percentage of Apoptotic Cells | Method | Reference |

| 0-20 ng/ml | 24 hours | Up to 43% | Morphological Assessment | [4] |

| 64 nM | 48 hours | 35% | Annexin V/PI Staining | [5] |

| 100 nmol/L | 24 hours | 1.3% | Flow Cytometry | [3] |

Table 3: Effect of Paclitaxel on MCF-7 Cell Cycle Distribution

| Paclitaxel Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| 10 nM | Not Specified | 15.6% | 7.2% | 74.3% | |

| 100 nmol/L | 24 hours | Not Specified | Not Specified | 77.8% |

Key Signaling Pathways Modulated by Paclitaxel in MCF-7 Cells

Paclitaxel exerts its anti-cancer effects in MCF-7 cells by modulating several critical signaling pathways. Two prominent pathways identified are the PI3K/AKT/mTOR pathway and the AMPK/EF1α/FOXO3a pathway.

PI3K/AKT/mTOR Signaling Pathway

Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. By downregulating the phosphorylation of AKT, Paclitaxel can inhibit cell proliferation and invasion, and promote apoptosis in MCF-7 cells.[6]

Caption: Paclitaxel-mediated inhibition of the PI3K/AKT pathway.

AMPK/EF1α/FOXO3a Signaling Pathway

Studies have also indicated that Paclitaxel can activate the AMPK/EF1α/FOXO3a signaling pathway. Activation of AMPK leads to the downregulation of EF1α and the increased expression and phosphorylation of FOXO3a, contributing to the anti-tumor effects of Paclitaxel.

Caption: Paclitaxel-mediated activation of the AMPK/FOXO3a pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Caption: General workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 8x10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Treatment: After incubation, the medium is replaced with fresh medium containing various concentrations of Paclitaxel. A control group with no Paclitaxel is also included.

-

Incubation: The cells are incubated with Paclitaxel for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[7] The plates are then incubated for an additional 4 hours.[7]

-

Formazan Solubilization: After the 4-hour incubation, the medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[7]

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Treatment: MCF-7 cells are treated with the desired concentrations of Paclitaxel for a specified duration.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in a binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This is typically done for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Detailed Protocol:

-

Cell Treatment and Harvesting: MCF-7 cells are treated with Paclitaxel and harvested as described in the apoptosis assay protocol.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.[8]

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained. The incubation is typically for 30 minutes at 37°C.[8]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This method is used to detect and quantify the expression levels of specific proteins in the PI3K/AKT pathway.

Detailed Protocol:

-

Protein Extraction: Following treatment with Paclitaxel, MCF-7 cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[9]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT (p-AKT), PI3K).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 8. advances.umw.edu.pl [advances.umw.edu.pl]

- 9. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gefitinib Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the identification and validation of the molecular target of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document details the experimental protocols, quantitative data, and the intricate signaling pathways central to the mechanism of action of Gefitinib.

Introduction to Target Identification and Validation

Target identification and validation are foundational steps in modern drug discovery. The process involves identifying the specific molecular target through which a compound exerts its therapeutic effect and subsequently validating the relevance of that target to the disease pathophysiology. A thorough understanding of the target and its associated signaling pathways is crucial for rational drug design, predicting efficacy, understanding potential side effects, and developing strategies to overcome drug resistance.

Gefitinib ('Iressa') is a prime example of a targeted therapy developed through a deep understanding of its molecular target. It is an anilinoquinazoline derivative that selectively inhibits the tyrosine kinase activity of EGFR.[1] Overexpression and mutations of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[2] Gefitinib's efficacy is most pronounced in patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[2][3]

This guide will explore the experimental methodologies used to identify EGFR as the target of Gefitinib and to validate this interaction, providing researchers with a detailed framework for similar investigations.

Experimental Protocols

A variety of experimental techniques are employed to identify and validate drug targets. Below are detailed protocols for key methods relevant to the study of Gefitinib.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification

Affinity chromatography is a powerful technique to isolate a drug's binding partners from a complex biological mixture, such as a cell lysate.[4][5] By immobilizing the drug on a solid support, proteins that bind to the drug can be captured, washed, and subsequently identified using mass spectrometry.

Objective: To identify proteins from a cell lysate that directly bind to Gefitinib.

Materials:

-

Gefitinib-analog with a linker for immobilization (e.g., NHS-activated Sepharose beads)

-

Cell lysate from a relevant cancer cell line (e.g., A549 or HCC827)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (Binding buffer with a lower concentration of detergent, e.g., 0.1% NP-40)

-

Elution buffer (e.g., high concentration of free Gefitinib, low pH buffer, or SDS-PAGE sample buffer)

-

Mass spectrometer (e.g., LC-MS/MS system)

Protocol:

-

Immobilization of Gefitinib:

-

Synthesize a derivative of Gefitinib with a reactive group suitable for coupling to the affinity matrix (e.g., an amine or carboxyl group).

-

Covalently couple the Gefitinib derivative to NHS-activated Sepharose beads according to the manufacturer's instructions.

-

Wash the beads extensively with the binding buffer to remove any unbound ligand.

-

-

Preparation of Cell Lysate:

-

Culture the chosen cancer cell line to a high density.

-

Harvest the cells and lyse them in ice-cold binding buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the Gefitinib-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to Gefitinib.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the specifically bound proteins from the beads using the chosen elution buffer. For competitive elution, use a high concentration of free Gefitinib.

-

Concentrate the eluted proteins, for example, by precipitation or using a centrifugal filter.

-

Resolve the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest, or the entire lane, and perform in-gel digestion with trypsin.

-

Extract the resulting peptides for mass spectrometry analysis.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using LC-MS/MS.

-

Identify the proteins by searching the acquired tandem mass spectra against a protein database using a search engine like Mascot or Sequest.

-

Compare the proteins identified from the Gefitinib-coupled beads with those from the control beads to identify specific binding partners. EGFR should be a prominent hit in this analysis.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm drug-target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Objective: To demonstrate that Gefitinib binds to and stabilizes EGFR in intact cells.

Materials:

-

Cancer cell line expressing EGFR (e.g., A549)

-

Gefitinib

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against EGFR and a loading control)

-

Thermocycler or heating block

Protocol:

-

Cell Treatment:

-

Plate the cells and grow them to confluence.

-

Treat the cells with the desired concentration of Gefitinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for EGFR.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for EGFR at each temperature for both the Gefitinib-treated and control samples.

-

Plot the relative amount of soluble EGFR as a function of temperature.

-

A shift in the melting curve to a higher temperature for the Gefitinib-treated samples indicates stabilization of EGFR by the drug, thus confirming target engagement.

-

In-Cell Western Assay for EGFR Phosphorylation

An In-Cell Western assay allows for the quantification of protein phosphorylation directly in fixed cells in a multi-well plate format. This is a high-throughput method to assess the inhibitory effect of a compound on a specific signaling event.

Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by Gefitinib in a cellular context.

Materials:

-

Cancer cell line with EGFR expression (e.g., A431)

-

96-well plates

-

Gefitinib

-

Epidermal Growth Factor (EGF)

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR

-

Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

-

Fluorescence imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of Gefitinib or DMSO for 1-2 hours.

-

Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

-

Fixing and Permeabilization:

-

Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

-

Blocking and Antibody Incubation:

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-EGFR and anti-total EGFR) diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of the two corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

-

Imaging and Analysis:

-

Remove the final wash and allow the plate to dry.

-

Scan the plate using a two-channel fluorescence imaging system.

-

Quantify the fluorescence intensity for both phosphorylated and total EGFR in each well.

-

Normalize the phospho-EGFR signal to the total EGFR signal.

-

Plot the normalized phospho-EGFR signal against the concentration of Gefitinib to determine the IC50 value.

-

Data Presentation

Quantitative data is essential for characterizing the potency and selectivity of a compound. The following tables summarize key quantitative parameters for Gefitinib.

| Parameter | EGFR Wild-Type | EGFR (L858R) | EGFR (exon 19 deletion) | Cell Line(s) | Reference(s) |

| IC50 (Growth Inhibition) | > 10 µM | 0.01 - 0.1 µM | 0.01 - 0.1 µM | Various NSCLC lines | [6][7] |

| IC50 (EGFR Phosphorylation) | 21 - 22 nM | ~4x more resistant than WT | - | NR6wtEGFR, NR6W, NR6M | [8] |

| Parameter | Value | Condition | Reference(s) |

| Ki (EGFR Wild-Type) | ~2-6 nM | In vitro kinase assay | [2] |

| Ki (EGFR L858R) | ~0.1-0.5 nM | In vitro kinase assay | [6] |

| Ki (EGFR exon 19 deletion) | ~0.1-0.4 nM | In vitro kinase assay | [1][9] |

| Binding Affinity (Kd) | Higher Kd vs mutants | Cell-based binding assay | [4] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, cell line, and assay format used.

Signaling Pathways and Mechanism of Action

Gefitinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR, which in turn blocks the downstream signaling pathways that drive cell proliferation and survival. The two major pathways affected are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway.[10]

The EGFR Signaling Cascade

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades.

Gefitinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the autophosphorylation of the receptor. This effectively shuts down the downstream signaling pathways.

References

- 1. karger.com [karger.com]

- 2. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The different efficacy of gefitinib or erlotinib according to epidermal growth factor receptor exon 19 and exon 21 mutations in Korean non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profiling of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (brand name Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Unlike its predecessors, osimertinib shows significantly less activity against wild-type (WT) EGFR, which is thought to contribute to its favorable safety profile.[3][5] This guide provides a detailed overview of the pharmacological properties of osimertinib, including its in vitro and in vivo activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][6] This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][7] Its high selectivity for mutant forms of EGFR, including the T790M "gatekeeper" mutation, allows it to overcome resistance to earlier-generation TKIs.[2][3]

Data Presentation

| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion (Sensitizing) | PC-9 | 4 ± 0.8 | [8] |

| Exon 19 Deletion (Sensitizing) | HCC827 | <1 | [8] |

| L858R (Sensitizing) | H3255 | N/A | |

| L858R + T790M (Resistance) | H1975 | 136 ± 43 | [8] |

| Wild-Type EGFR | N/A | >1000 | [3] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

| Xenograft Model | EGFR Mutation | Dose | Tumor Growth Inhibition (%) | Reference |

| PC-9 Brain Metastasis | Exon 19 Deletion | 5 mg/kg | Significant tumor regression | [9] |

| H1975 | L858R + T790M | N/A | N/A | [10] |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against various forms of the EGFR kinase.

Methodology:

-

Cell Culture: Human lung cancer cell lines with specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of osimertinib for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are normalized to untreated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling by osimertinib.

Methodology:

-

Cell Lysis: Cells treated with osimertinib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Detection: Following incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Objective: To evaluate the anti-tumor efficacy of osimertinib in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human non-small cell lung cancer cells (e.g., PC-9) are subcutaneously or orthotopically implanted into the mice.[9]

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Osimertinib is typically administered orally once daily.[9]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue.

Mandatory Visualization

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Caption: Workflow for the pharmacological profiling of Osimertinib.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Osimertinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]

- 10. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Captopril and the Renin-Angiotensin-Aldosterone System

An In-depth Technical Guide to the Structure-Activity Relationship of Captopril, an Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of captopril, a pioneering angiotensin-converting enzyme (ACE) inhibitor. Captopril's development is a landmark in rational drug design, and understanding its SAR is crucial for the development of novel therapeutics targeting the renin-angiotensin-aldosterone system (RAAS).

Captopril is an orally active ACE inhibitor used in the treatment of hypertension and heart failure.[1] It competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE is a zinc-dependent metalloprotein, and captopril's mechanism of action involves the chelation of the zinc ion in the enzyme's active site.[1] By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. A simplified schematic of this pathway is presented below, illustrating the central role of ACE.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.

Core Structure-Activity Relationships of Captopril Analogs

The SAR of captopril and its analogs has been extensively studied. The key structural features essential for potent ACE inhibition are:

-

A Zinc-Binding Group: The sulfhydryl (-SH) group of captopril is crucial for its high affinity, as it forms a strong coordinating bond with the zinc ion in the ACE active site.[1]

-

A Terminal Carboxyl Group: The carboxylate on the proline ring mimics the C-terminal carboxylate of ACE substrates and interacts with a positively charged residue in the active site.

-

The Proline Moiety: The L-proline ring provides a rigid conformation that fits well into the active site of ACE.[2]

-

The Amide Carbonyl: The carbonyl group of the amide linkage is involved in hydrogen bonding with the enzyme.[3]

Quantitative SAR Data

The following table summarizes the in vitro ACE inhibitory activity of a series of N-(mercaptoacyl)-4-substituted-(S)-prolines. The data is presented as relative potency compared to captopril, as reported by Smith et al. (1988).[4]

| Compound | R Group (at 4-position of proline) | Relative Potency (Captopril = 1.0) |

| Captopril | H | 1.0 |

| 108 | 4-Thienylmethyl | 1.0 |

| 109 | 2-Thienylmethyl | 1.0 |

| 111 | 3-Thienylmethyl | 1.3 |

| 114 | 2-Furanylmethyl | 1.1 |

| 116 | 3-Furanylmethyl | 2.6 |

| 117 | Phenylmethyl | 0.8 |

| 97 | Cyclohexylmethyl | 0.7 |

Experimental Protocols

The determination of ACE inhibitory activity is a critical step in the evaluation of new captopril analogs. A common in vitro method is the spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay Protocol

This protocol is based on the method described by Horiuchi et al. (1982) and is representative of assays used to evaluate ACE inhibitors.[5]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Test compounds (captopril analogs) dissolved in an appropriate solvent

-

1 M HCl to stop the reaction

-

Ethyl acetate for extraction

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE (e.g., 80 mU/mL) in sodium borate buffer.

-

Prepare a solution of HHL (e.g., 9 mM) in sodium borate buffer.

-

Prepare serial dilutions of the test compounds and a positive control (captopril).

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of the test compound solution (or solvent for control).

-

Pre-incubate the mixture for 3 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 30 minutes at 37°C with shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a defined volume of 1 M HCl.

-

Extract the product, hippuric acid (HA), with a volume of ethyl acetate.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer the organic (ethyl acetate) layer to a new tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer. Alternatively, quantify using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

-

Calculation of IC50:

-

The percentage of ACE inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lead Optimization Workflow

The development of second-generation ACE inhibitors was driven by the need to overcome the limitations of captopril, such as its short half-life and side effects associated with the sulfhydryl group. The following diagram illustrates a logical workflow for the lead optimization of captopril.

Caption: A logical workflow for the lead optimization of Captopril.

Conclusion

The structure-activity relationship of captopril provides a classic example of rational drug design. The key interactions between the inhibitor and the ACE active site have been well-characterized, guiding the development of numerous subsequent ACE inhibitors with improved pharmacokinetic and pharmacodynamic profiles. This in-depth guide serves as a valuable resource for researchers in the field of cardiovascular drug discovery, offering a foundation for the design and development of novel therapeutics targeting the renin-angiotensin-aldosterone system.

References

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idpublications.org [idpublications.org]

Methodological & Application

Application Note: Western Blot Analysis of Rapamycin's Effect on the mTOR Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin, by binding to the intracellular protein FKBP12, forms a complex that allosterically inhibits mTORC1.[1] This inhibition leads to a decrease in the phosphorylation of downstream targets of mTORC1, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which in turn suppresses cell growth and proliferation.[2][6] Western blotting is a widely used technique to detect and quantify the changes in protein expression and phosphorylation status of key components of the mTOR signaling pathway in response to rapamycin treatment.[7]

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the treatment of cells with rapamycin and subsequent analysis of mTOR pathway inhibition by Western blot.

| Cell Line | Rapamycin Concentration | Treatment Time | Key Downstream Targets Analyzed | Expected Outcome | Reference Example |

| Various cancer cell lines (e.g., J82, T24, RT4, UMUC3) | 1 pM - 1 µmol/L | 48 hours | Phospho-S6K, Phospho-S6 | Dose-dependent decrease in phosphorylation | [8] |

| Human Venous Malformation Endothelial Cells | 1 ng/ml - 1,000 ng/ml | 24, 48, 72 hours | Proliferation (via MTT assay) | Suppression of cell proliferation | [9] |

| NIH/3T3 cells | 10 nM (pretreatment) | 1 hour | Phospho-p70 S6 Kinase (Thr389) | Dephosphorylation and inactivation | [6] |

| HEK293 cells | 0.05 - 50 nM | 15 minutes - 24 hours | Endogenous mTOR activity | IC50 of ~0.1 nM | [10] |

| Oral Cancer Cells (Ca9-22) | 10 and 20 µM | 24 hours | Apoptosis, Autophagy | Increased apoptosis and autophagy | [11] |

Experimental Protocol: Western Blot for mTOR Signaling

This protocol provides a detailed methodology for analyzing the effect of rapamycin on the mTOR signaling pathway.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, NIH/3T3, or a cancer cell line of interest) in appropriate culture dishes and grow to 70-80% confluency.

-

For serum starvation experiments, replace the growth medium with a serum-free medium for 16-24 hours before treatment.[3][8]

-

Prepare a stock solution of rapamycin in a suitable solvent like DMSO or ethanol.[6][10]

-

Treat the cells with the desired concentrations of rapamycin (e.g., 10 nM - 1 µM) for the specified duration (e.g., 1 - 48 hours).[6][8] Include a vehicle-treated control (e.g., DMSO alone).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).[12]

-

Lyse the cells by adding 1X SDS sample buffer or a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.[7][12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]

-

To reduce viscosity from DNA, sonicate the lysate for 10-15 seconds.[12]

-

Heat the samples at 95-100°C for 5 minutes, then cool on ice.[12]

-

Centrifuge the lysate to pellet cell debris.[12]

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a protein assay such as the BCA assay.[13]

4. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[7][12]

-

Separate the proteins by gel electrophoresis.[7]

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.[7][13]

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.[7][13]

-

Incubate the membrane with a specific primary antibody diluted in antibody dilution buffer (e.g., 5% w/v BSA in 1X TBS, 0.1% Tween-20) overnight at 4°C with gentle shaking.[3][12]

-

Primary antibodies for mTOR pathway analysis:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-Akt (Ser473)

-

Total Akt

-

A loading control like β-Actin or GAPDH[7]

-

-

-

Wash the membrane three times for 5 minutes each with TBST.[12]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][13]

-

Wash the membrane again three times for 5 minutes each with TBST.[12]

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and expose to x-ray film or use a digital imaging system.[7][13]

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Antibody | Cell Signaling Technology [cellsignal.com]

- 4. novapublishers.com [novapublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. pubcompare.ai [pubcompare.ai]

Application Note: Development and Optimization of Assays for Rapamycin, an mTORC1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin's primary mechanism of action involves forming a complex with the intracellular immunophilin FKBP12.[6][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[3][8] The inhibition of mTORC1 blocks the phosphorylation of its key downstream effectors, including p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which results in the suppression of protein synthesis and cell cycle arrest in the G1 phase.[6][9][10]

Given its critical role in cellular regulation, the development of robust and reliable assays to quantify the activity of Rapamycin and other mTOR inhibitors is essential for basic research and drug development. This document provides detailed protocols for both biochemical and cell-based assays to measure Rapamycin's inhibitory activity, along with guidelines for assay optimization.

mTORC1 Signaling Pathway and Mechanism of Rapamycin

The mTORC1 pathway integrates signals from growth factors and nutrients to control protein synthesis and cell growth. Rapamycin's inhibitory action is specific to mTORC1.

Biochemical Assay: TR-FRET Kinase Binding Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust, high-throughput method to measure the affinity of an inhibitor for its target kinase.[11] The assay measures the displacement of a fluorescent tracer from the kinase ATP-binding site by a competitive inhibitor.[12][13]

Assay Development Workflow

The development of a robust binding assay follows a logical progression of optimization and validation steps.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR

This protocol is adapted for measuring Rapamycin's effect on the mTOR kinase. Note that since Rapamycin is an allosteric inhibitor that binds to the FRB domain, its "displacement" of an ATP-competitive tracer is due to conformational changes, which can be detected by this assay format.[12]

Materials:

-

Recombinant tagged mTOR kinase (e.g., GST- or His-tagged)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Rapamycin (and control compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

DMSO

-

384-well, low-volume, non-binding plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 3-fold serial dilution of Rapamycin in DMSO. A typical starting concentration is 1 µM. Then, dilute the DMSO stock into Assay Buffer to create a 3X final concentration working solution.

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the mTOR Kinase and Eu-anti-GST Antibody in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Assay Buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.

-

Assay Assembly:

-

Add 5 µL of the 3X compound solution (or DMSO vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 3X Tracer solution to all wells.

-

The final volume in each well will be 15 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[12]

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm) for each well.

-

Normalize the data using vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

-

Plot the normalized response versus the log of Rapamycin concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: Western Blot for Downstream Target Phosphorylation

A cell-based assay is crucial to confirm an inhibitor's activity in a physiological context. Western blotting to detect the phosphorylation status of mTORC1 substrates, p70S6K and 4E-BP1, is a standard method to demonstrate Rapamycin's efficacy.[14][15]

Protocol: p70S6K Phosphorylation Western Blot

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Serum-free medium for starvation

-

Rapamycin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-total p70S6K, Rabbit anti-Actin

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 cells in 6-well plates and grow to ~80% confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM.[16]

-

Pre-treat cells with various concentrations of Rapamycin (e.g., 0.1 nM to 100 nM) for 1 hour.

-

Stimulate the cells by adding FBS to a final concentration of 10% for 30 minutes to activate the mTOR pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against phospho-p70S6K (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total p70S6K and a loading control (e.g., Actin) to ensure equal protein loading.

-

Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-p70S6K to total p70S6K indicates inhibitory activity.[14]

-

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison.

Table 1: Inhibitory Activity (IC₅₀) of Rapamycin in Various Assays

| Assay Type | Cell Line / Kinase | Measured Endpoint | Rapamycin IC₅₀ | Citation |

| TR-FRET Binding | Recombinant mTOR | Tracer Displacement | ~0.5 nM (Hypothetical) | |

| In-Cell Western | HEK293 | p-p70S6K (T389) | ~0.1 nM | [2][16] |

| Cell Viability | T98G Glioma | Cell Count | ~2.0 nM | [16] |

| Cell Viability | U87-MG Glioma | Cell Count | ~1.0 µM | [16] |

Table 2: Example Optimization Data for TR-FRET Assay

| Kinase Conc. (nM) | Tracer Conc. (nM) | Z'-factor | Rapamycin IC₅₀ (nM) |

| 2 | 5 | 0.65 | 0.8 |

| 5 | 5 | 0.82 | 0.6 |

| 10 | 5 | 0.79 | 0.7 |

| 5 | 1 | 0.55 | 1.2 |

| 5 | 10 | 0.80 | 0.6 |

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rapamycin.us [rapamycin.us]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. assaygenie.com [assaygenie.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Inhibition of cell growth by rapamycin through targeting mammalian target of rapamycin signaling pathway in nasopharyngeal carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

Application Notes and Protocols for High-Throughput Screening of Imatinib Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of Imatinib, a tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. The primary target of Imatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives oncogenesis.[1][2][3] High-throughput screening is essential for the discovery of novel analogs with improved potency, selectivity, or the ability to overcome resistance.[4][5]

Data Presentation: In Vitro Antitumor Activity of Imatinib Analogs

The following table summarizes the in vitro antitumor activity of a series of synthesized Imatinib analogs (I1-I15) against the human CML cell line K562, which is positive for the BCR-ABL fusion protein. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.[1]

| Compound | R1 | R2 | R3 | R4 | IC50 (μM) on K562 Cells[1] |

| Imatinib | - | - | - | - | Reference |

| I1 | H | H | H | H | 4.1 |

| I2 | F | H | H | H | 0.8 |

| I3 | Cl | H | H | H | 1.2 |

| I4 | Br | H | H | H | 1.5 |

| I5 | CH3 | H | H | H | 2.3 |

| I6 | OCH3 | H | H | H | 5.2 |

| I7 | H | CH3 | H | H | 16.1 |

| I8 | H | H | CH3 | H | 12.4 |

| I9 | H | H | H | CH3 | 9.7 |

| I10 | F | CH3 | H | H | 14.7 |

| I11 | F | H | CH3 | H | 11.2 |

| I12 | F | H | H | CH3 | 8.9 |

| I13 | Cl | CH3 | H | H | 15.9 |

| I14 | Cl | H | CH3 | H | 13.1 |

| I15 | Cl | H | H | CH3 | 22.8 |

Note: The structure of the core molecule and the positions of R1, R2, R3, and R4 substituents would be depicted in a chemical structure diagram in a complete application note. For this text-based representation, the substituents are listed.

Signaling Pathway Diagram

The BCR-ABL protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis.[1][2][6] Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][6][7]

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib analogs.

Experimental Protocols & Workflows

Two common HTS assays for screening Imatinib analogs are biochemical assays that measure direct kinase inhibition and cell-based assays that assess the effect on cancer cell viability.

Biochemical Assay: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust methods for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate by the kinase.[8][9]

Caption: Workflow for a TR-FRET-based biochemical kinase assay.

This protocol is a general guideline and should be optimized for the specific kinase and reagents used.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X fluorescein-labeled substrate and 2X ATP solution in the same kinase reaction buffer. The ATP concentration should be at its apparent Km for the kinase.

-

Serially dilute Imatinib analogs in DMSO, then further dilute into kinase reaction buffer to create a 4X compound solution.

-

Prepare a 2X stop/detection solution containing EDTA and a Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the 4X test compound solution to the appropriate wells.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

-

Incubate the plate at room temperature for 60-90 minutes.[8]

-

Stop the reaction by adding 10 µL of the 2X stop/detection solution.

-

Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the Terbium (donor, ~490 nm) and Fluorescein (acceptor, ~520 nm) wavelengths.[8]

-

Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).[9]

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay: MTT Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.

Caption: Workflow for a cell-based MTT proliferation assay.

-

Cell Preparation:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Ensure cells are in the logarithmic growth phase before starting the assay.

-

-

Assay Procedure (96-well plate):

-

Seed K562 cells at an optimized density (e.g., 0.5-1.0 x 10^5 cells/mL) in a 96-well plate in a volume of 100 µL per well.

-

Incubate the plate overnight to allow cells to acclimate.

-

Prepare serial dilutions of the Imatinib analogs in culture medium.

-

Add the compound dilutions to the wells (e.g., 10-20 µL). Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 72 hours.

-

Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to correct for background absorbance.

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Rapamycin Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] The mTOR signaling pathway integrates signals from nutrients, growth factors, and cellular energy status to orchestrate a range of cellular processes.[2][3] Rapamycin exerts its inhibitory effect by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting mTOR Complex 1 (mTORC1).[1] Due to its central role in cellular regulation, the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making Rapamycin a valuable tool in preclinical research.[1][3] Furthermore, studies have shown that Rapamycin can extend the lifespan of various model organisms, including mice, generating significant interest in its anti-aging properties.[5][6][7][8]

These application notes provide a comprehensive overview of Rapamycin administration in animal models, focusing on established protocols and quantitative data from peer-reviewed studies. The information is intended to guide researchers in designing and executing experiments involving Rapamycin.

Data Presentation: Quantitative Administration Data

The following tables summarize various administration protocols for Rapamycin in mouse models, categorized by research area.

Table 1: Rapamycin Administration for Longevity Studies in Mice

| Mouse Strain | Age at Start of Treatment | Route of Administration | Dosage | Dosing Schedule | Key Findings |

| C57BL/6J | 20 months | Intraperitoneal (i.p.) | 8 mg/kg | Daily for 3 months | Increased life expectancy by up to 60% in males.[5] |

| C57BL/6J | 22-24 months | Intraperitoneal (i.p.) | 4 mg/kg | Every other day for 6 weeks | Increased longevity.[9] |

| 129/Sv | 2 months | Intraperitoneal (i.p.) | 1.5 mg/kg | 3 times a week for 2 weeks, followed by 2 weeks off | Increased lifespan.[9] |

| Genetically heterogeneous mice | 9 or 20 months | Oral (in food) | 14 ppm (~2.24 mg/kg/day) | Continuous | Increased lifespan.[7] |

| Genetically heterogeneous mice | 20 months | Oral (in food) | 42 ppm (~7 mg/kg/day) | Continuous | Significantly increased survival in both males and females.[9] |

| C57BL/6 | 20 months | Intraperitoneal (i.p.) | 2 mg/kg/day | Once every 5 days | Extended lifespan in female mice.[9] |

Table 2: Rapamycin Administration for Cancer Studies in Mice

| Mouse Model | Cancer Type | Route of Administration | Dosage | Dosing Schedule | Key Findings |

| HER-2/neu transgenic | Spontaneous carcinogenesis | Oral | Not specified | Not specified | Delayed onset of spontaneous carcinogenesis.[10] |

| p53+/- knockout | Spontaneous carcinogenesis | Oral | Not specified | Not specified | Delayed onset of spontaneous carcinogenesis.[10] |

| Carcinogen-treated mice | Lung cancer | Intraperitoneal (i.p.) | Not specified | Every other day | Decreased tumor multiplicity by 90%.[11] |

| Prostate epithelium-specific Pten-knockout | Prostate cancer | Oral (nanoformulation) | Two different doses | Not specified | Higher efficacy with the lower dose in suppressing proliferation.[10] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Rapamycin for Longevity Studies

This protocol is based on studies investigating the effect of late-life Rapamycin treatment on lifespan in mice.[5][9]

Materials:

-

Rapamycin powder

-

Vehicle solution: 5% PEG400, 5% Tween 80 in sterile water, or 2% carboxymethylcellulose (CMC) in sterile water.

-

Sterile syringes and needles (27-30 gauge)

-

Animal balance

-

Appropriate mouse strain (e.g., C57BL/6J), aged 20 months.

Procedure:

-

Preparation of Rapamycin Solution:

-

On the day of injection, weigh the required amount of Rapamycin powder.

-

Prepare the vehicle solution. A common vehicle is 5% PEG400 and 5% Tween 80 in sterile water. Another option is 2% CMC.

-

Dissolve the Rapamycin powder in a small amount of 100% ethanol first, then add the vehicle to the final desired concentration (e.g., for an 8 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL). Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse.

-

Administer the Rapamycin solution via intraperitoneal injection. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

-

Dosing Schedule:

-

Monitoring:

-

Monitor the animals daily for any adverse effects, such as weight loss or signs of distress.[5]

-

Record lifespan and perform necropsy to determine the cause of death.

-

Protocol 2: Oral Administration of Rapamycin in Food for Longevity and Cancer Prevention Studies

This protocol is adapted from studies utilizing encapsulated Rapamycin mixed into the animal diet.[7][9]

Materials:

-

Encapsulated Rapamycin (eRapa)

-

Standard rodent chow

-

Food mixer

-

Animal caging with food hoppers

Procedure:

-

Preparation of Medicated Chow:

-

Determine the target concentration of Rapamycin in the food (e.g., 14 ppm or 42 ppm).[9]

-

Calculate the amount of eRapa needed based on the total amount of chow to be prepared.

-

Thoroughly mix the eRapa with the powdered or pelleted standard rodent chow using a food mixer to ensure uniform distribution.

-

-

Animal Housing and Feeding:

-

House the mice in cages with ad libitum access to the medicated chow and water.

-

Replace the medicated chow regularly (e.g., weekly) to maintain freshness and potency.

-

-

Dosing:

-

The dose is calculated based on the concentration in the food and the average daily food consumption of the mice (typically 3-5 g/day for an adult mouse). For example, a 14 ppm diet for a 30g mouse eating 5g of chow per day is equivalent to approximately 2.3 mg/kg/day.

-

-

Monitoring:

-

Monitor food consumption to ensure consistent dosing.

-

Regularly weigh the animals.

-

For longevity studies, record lifespan. For cancer studies, monitor for tumor development.

-

Mandatory Visualization

Signaling Pathway Diagram

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Mammalian target of rapamycin (mTOR) pathway signalling in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]